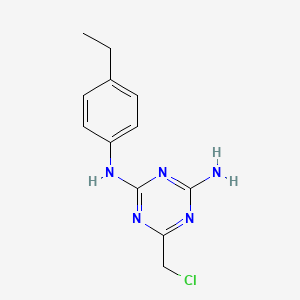

6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

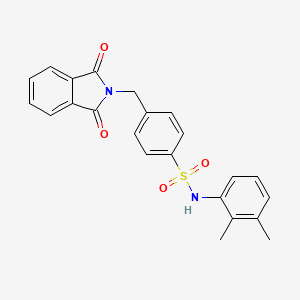

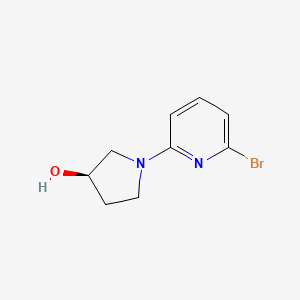

6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (CMEPTD) is an organic compound that has been studied for its potential applications in the field of scientific research. It is a heterocyclic compound that is composed of three nitrogen atoms, two chlorine atoms, and two carbon atoms, with an extra methyl group attached to the nitrogen atom in the 6-position. CMEPTD is an important building block for the synthesis of a variety of organic compounds, and has been used in many different research applications.

Scientific Research Applications

Herbicide Dissipation in Soil

Research by Baer and Calvet (1999) studied the dissipation kinetics of soil-applied herbicides, including atrazine (a derivative of triazine). The study observed the behavior of these compounds in different soil types under various conditions, contributing to the understanding of environmental impact and agronomy practices (Baer & Calvet, 1999).

Antibacterial and Antifungal Activities

Kushwaha and Sharma (2022) synthesized derivatives of triazine, closely related to the compound , and evaluated their antibacterial and antifungal properties. The study highlights the potential of triazine derivatives in medical and pharmaceutical applications (Kushwaha & Sharma, 2022).

Electrochemical Reduction Studies

Brown (2018) conducted a study on the electrochemical reduction of terbuthylazine, a triazine herbicide. This research provides insights into the chemical properties and potential applications of triazine compounds in electrochemical processes (Brown, 2018).

Groundwater Contamination Analysis

Stackelberg et al. (2012) developed models to predict the concentration of atrazine and its degradate in groundwater. This study is crucial for understanding the environmental impact and mobility of triazine derivatives in agricultural areas (Stackelberg et al., 2012).

Luminescence Study of Triazine Herbicides

Oliva et al. (2005) conducted a luminescence study on triazines, including atrazine, to understand their low-lying excited states. This research contributes to the field of chemical physics and the study of triazine-based herbicides (Oliva et al., 2005).

Synthesis of Aromatic Polyamides with Triazine Moieties

Yu et al. (2012) focused on synthesizing aromatic polyamides containing phenyl-1,3,5-triazine, demonstrating the application of triazine in the development of new polymeric materials with potential industrial applications (Yu et al., 2012).

Halogenation Studies

Kaihoh et al. (1986) investigated the halogenation of triazines, which is relevant to understanding the chemical reactivity and modification possibilities of triazine compounds (Kaihoh et al., 1986).

properties

IUPAC Name |

6-(chloromethyl)-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-2-8-3-5-9(6-4-8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBNOXIGGKJVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2835222.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2835225.png)

![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid](/img/structure/B2835232.png)

![N-(2,4-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2835236.png)

![3-[[(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2835237.png)

![N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2835239.png)